molecular formula C26H24N2O5S B14991686 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14991686
M. Wt: 476.5 g/mol
InChI Key: OCAJUXMLBALUBD-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a chromene core, which is known for its diverse biological activities, and a sulfamoylphenyl group, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with N-{4-[benzyl(methyl)sulfamoyl]phenyl}amine under dehydrating conditions. This reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste minimization strategies, are crucial aspects of industrial synthesis to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfamoyl derivatives.

Scientific Research Applications

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfamoyl group.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-bromobenzamide
  • N-{4-[benzyl(methyl)sulfamoyl]phenyl}acetamide

Uniqueness

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a chromene core and a sulfamoylphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H24N2O5S/c1-17-13-18(2)25-22(29)15-24(33-23(25)14-17)26(30)27-20-9-11-21(12-10-20)34(31,32)28(3)16-19-7-5-4-6-8-19/h4-15H,16H2,1-3H3,(H,27,30)

InChI Key

OCAJUXMLBALUBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C

Origin of Product

United States

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